2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of benzothienopyrimidines
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these targets .
Mode of Action
It is known to have significant antimycobacterial activity, suggesting that it interacts with key proteins or enzymes within the mycobacteria to inhibit their growth or survival .
Biochemical Pathways
Given its antimycobacterial activity, it likely interferes with essential biochemical pathways in the mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . This suggests that it is effective at inhibiting the growth of mycobacteria at relatively low concentrations .
Preparation Methods
The synthesis of 2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of α-substituted β-ketoesters into acyl enamines, followed by cyclization to form 6H-1,3-oxazin-6-ones. These intermediates are then converted into the desired pyrimidinone by treatment with an appropriate primary amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include primary amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of epidermal growth factor receptor (EGFR) and other kinases, showing promise in cancer treatment.
Antimicrobial Agents: Some derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents.
Antimalarial Agents: The compound has been evaluated for its antiplasmodial activity, showing effectiveness against Plasmodium falciparum.
Comparison with Similar Compounds
Similar compounds to 2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzothienopyrimidine derivatives and thienopyrimidinones. These compounds share structural similarities but may differ in their substituents and specific biological activities. For instance, some derivatives may exhibit higher potency or selectivity towards certain biological targets .
Properties
IUPAC Name |
2-(chloromethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h1-5H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHMBNWVLWMONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237782 | |
Record name | 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89567-03-3 | |
Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89567-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089567033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the scientific basis for exploring 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one as a potential cholesterol-lowering agent?
A1: Research indicates that 2-substituted thieno(2,3-d)pyrimidines possess promising hypolipidemic (cholesterol-lowering) activity []. Specifically, this compound (also known as LM-1554) has been extensively studied for its potential in lowering cholesterol levels []. Interestingly, its 4-chloro analog demonstrated even more potent activity []. Building upon this, scientists are developing novel prodrugs that combine the LM 1554 structure with niacin (vitamin B3) []. This approach is based on the well-documented role of niacin in reducing blood cholesterol levels and its potential to improve artery wall health [].
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